![molecular formula C18H18N2O4 B2758285 2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one CAS No. 565166-62-3](/img/structure/B2758285.png)
2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one
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Description
2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one, also known as TBOA, is a chemical compound that has been studied for its potential use as a research tool in neuroscience. It is a potent inhibitor of the excitatory amino acid transporter 3 (EAAT3), which is responsible for the reuptake of glutamate in the brain. Glutamate is a neurotransmitter that is involved in many important physiological processes, including learning and memory. By inhibiting EAAT3, TBOA can increase the concentration of glutamate in the synapse, leading to enhanced neuronal activity.
Scientific Research Applications
Multi-Step Synthesis and Photophysical Investigation
A study described the synthesis of a novel pyrazoline derivative, which could act as a fluorescent chemosensor for Fe3+ ions. This compound demonstrates positive solvatochromism, indicating its potential in detecting and quantifying metal ions in various environments, showcasing the importance of such compounds in the development of sensitive and selective chemosensors for environmental and analytical applications (Salman A. Khan, 2020).
Antimicrobial and Antifungal Activities
Another research avenue involves the synthesis of substituted 6-fluorobenzo[d]thiazole amides, demonstrating significant antibacterial and antifungal activities. These compounds provide a basis for developing new antimicrobial agents, highlighting the potential of benzodiazolyl derivatives in medical chemistry to combat various bacterial and fungal pathogens (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).
Development of Metal Complexes for Biochemical Studies
Benzimidazole derivatives and their metal complexes have been synthesized and analyzed for potential biochemical applications. These complexes have shown inhibitory activity against various enzymes, offering insights into the development of novel therapeutic agents. Additionally, their interaction with surfactants has been studied, providing valuable information for drug formulation and delivery systems (M. Taj, A. Raheel, et al., 2020).
Spectral Characterization and Crystal Structure Analysis
Research on the crystal structure and spectral characterization of benzimidazole derivatives provides foundational knowledge for the design of new compounds with tailored photophysical and chemical properties. These studies are crucial for the development of materials with specific applications in electronics, photonics, and as active components in sensors (A. Tavman, C. Sayil, 2013).
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)18(15)24-3)14(21)10-17-19-12-6-4-5-7-13(12)20-17/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULFSWKUNFLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethan-1-one |
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